tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate

Catalog No.
S6609898
CAS No.
644968-01-4
M.F
C18H26FNO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxyp...

CAS Number

644968-01-4

Product Name

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(5-fluoro-2-methoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C18H26FNO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C18H26FNO4/c1-17(2,3)24-16(21)20-9-7-18(22,8-10-20)12-13-11-14(19)5-6-15(13)23-4/h5-6,11,22H,7-10,12H2,1-4H3

InChI Key

GOJBKVCBCDNHJR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=CC(=C2)F)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=CC(=C2)F)OC)O

The exact mass of the compound tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate is 339.18458647 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure and significant chemical properties. With the molecular formula C18H26FNO4C_{18}H_{26}FNO_4 and a molecular weight of approximately 339.40 g/mol, this compound features a tert-butyl group, a hydroxypiperidine moiety, and a 5-fluoro-2-methoxybenzyl substituent. The presence of the fluorine atom and methoxy group contributes to its unique reactivity and potential biological activity .

There is no current information available on the mechanism of action of this specific compound.

  • Neurotoxicity: Some piperidine derivatives can have neurotoxic effects [].
  • Skin and respiratory irritation: Aromatic compounds can be irritating to the skin and respiratory system [].

The chemical reactivity of tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate can be attributed to several functional groups present in its structure. Key reactions include:

  • Esterification: The hydroxyl group can undergo esterification with various acids, leading to the formation of different esters.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Research indicates that tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate exhibits notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest potential applications in:

  • Antidepressant Activity: The compound may influence neurotransmitter systems, making it a candidate for further investigation as an antidepressant.
  • Anticancer Properties: Some analogs of similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

The synthesis of tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: The initial step often includes the reaction of piperidine derivatives with appropriate carbonyl compounds.
  • Introduction of the Methoxy Group: This can be achieved through methylation reactions using methanol and a suitable catalyst.
  • Fluorination: The introduction of the fluorine atom may involve electrophilic or nucleophilic fluorination techniques.
  • Esterification: Finally, the tert-butyl group is introduced via esterification with tert-butyl alcohol.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

Tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents.
  • Chemical Research: The compound serves as an important intermediate in synthetic organic chemistry, facilitating the development of other complex molecules .

Interaction studies involving tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate focus on its binding affinity with biological targets, such as receptors and enzymes. Initial findings suggest that this compound may interact with serotonin receptors, which could explain its potential antidepressant effects. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylateContains an aminomethyl group instead of a methoxy groupPotentially different biological activity due to amine presence
Tert-butyl 4-(benzyloxy)-4-hydroxypiperidine-1-carboxylateSubstituted with a benzyloxy groupMay exhibit different reactivity patterns
Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylateContains a different aromatic substituentVariation in chemical properties due to fluorine position

These compounds illustrate the diversity within piperidine derivatives and highlight how slight modifications can lead to significant differences in biological activity and chemical behavior .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

339.18458647 g/mol

Monoisotopic Mass

339.18458647 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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